molecular formula C11H11NO B3381794 2-(4-Methylphenyl)-3-oxobutanenitrile CAS No. 27243-91-0

2-(4-Methylphenyl)-3-oxobutanenitrile

Cat. No.: B3381794
CAS No.: 27243-91-0
M. Wt: 173.21 g/mol
InChI Key: QWWANUDFLOXOCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a nitrile group, a ketone, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-oxobutanenitrile typically involves the reaction of 4-methylacetophenone with a suitable nitrile source under controlled conditions. One common method is the reaction of 4-methylacetophenone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out at elevated temperatures.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or other oxidized derivatives.

    Reduction: Formation of 2-(4-methylphenyl)-3-hydroxybutanenitrile or 2-(4-methylphenyl)-3-aminobutanenitrile.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylphenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-3-oxopropanenitrile: Similar structure but with a shorter carbon chain.

    2-(4-Methylphenyl)-3-oxobutanamide: Contains an amide group instead of a nitrile.

    4-Methylbenzoyl cyanide: Lacks the additional carbonyl group present in 2-(4-Methylphenyl)-3-oxobutanenitrile.

Uniqueness

This compound is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWANUDFLOXOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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